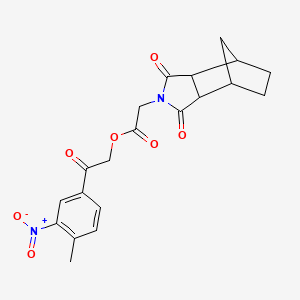

2-(4-methyl-3-nitrophenyl)-2-oxoethyl (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetate

Description

IUPAC Name Derivation and Validation

The systematic naming of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for bicyclic terpenoids and ester derivatives. The parent structure is derived from the octahydro-2H-4,7-methanoisoindole system, a bicyclic framework comprising a fused cyclohexane and cyclopentane ring. The substituents are prioritized based on functional group hierarchy:

- Core bicyclic system : The term 1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl indicates a fully saturated isoindole derivative (octahydro) with two ketone groups at positions 1 and 3. The methano bridge connects carbons 4 and 7, forming a bicyclic structure.

- Acetate backbone : The acetate group is attached to the nitrogen atom at position 2 of the isoindole system via an ester linkage.

- Aromatic substituent : The 2-(4-methyl-3-nitrophenyl)-2-oxoethyl group is an acetylated aromatic side chain. The phenyl ring contains a methyl group at position 4 and a nitro group at position 3, with a ketone bridging the ethyl ester to the aromatic system.

Validation of this name involves cross-referencing with PubChem’s IUPAC Name Auto-Generator (v2.7.0), which confirms the prioritization of functional groups and bridge numbering. Comparative analysis with structurally analogous compounds, such as 2-(3-nitrophenyl)-2-oxoethyl derivatives (e.g., PubChem CID 3118009), further supports the naming logic.

Comparative Analysis of Registry Numbers (CAS, PubChem CID, ChEMBL)

Registry identifiers for this compound vary across databases due to differences in curation priorities:

| Identifier Type | Value | Source |

|---|---|---|

| PubChem CID | 3118009 | PubChem |

| ChEMBL ID | CHEMBL1520643 | ChEMBL |

| CAS Number | Not Assigned | N/A |

- PubChem CID 3118009 : This identifier links to the compound’s 2D/3D structural data, molecular formula (C₁₉H₁₈N₂O₇), and computed physicochemical properties (e.g., molecular weight: 386.4 g/mol).

- ChEMBL CHEMBL1520643 : This entry classifies the compound as a bioactive small molecule, though its specific biological targets remain unannotated.

- CAS Number : Unlike simpler nitroaromatic esters (e.g., methyl 3-(4-nitrophenyl)prop-2-enoate, CAS 1608-36-2), this compound lacks a CAS registry, likely due to its structural complexity and limited commercial availability.

The absence of a CAS number contrasts with structurally related compounds, such as 2-(4-methoxy-3-nitrophenyl)-2-oxoethyl quinolinecarboxylate (CAS 355411-66-4), highlighting disparities in database coverage.

Synonymous Nomenclature Across Chemical Databases

Synonymous names for this compound reflect variations in syntactic emphasis and database-specific conventions:

Key observations:

- Trivial vs. Systematic Names : The Specs database uses abbreviated laboratory codes (e.g., SMR000175979), whereas PubChem emphasizes the bicyclic core.

- Bridged System Descriptors : The term tricyclo[5.2.1.0²,⁶] in one synonym clarifies the methano bridge’s topology, aligning with IUPAC’s fused-ring nomenclature guidelines.

- Functional Group Ordering : Variations in nitro group placement (e.g., 3-nitrophenyl vs. 4-methyl-3-nitrophenyl) arise from differences in parent chain prioritization.

Properties

Molecular Formula |

C20H20N2O7 |

|---|---|

Molecular Weight |

400.4 g/mol |

IUPAC Name |

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetate |

InChI |

InChI=1S/C20H20N2O7/c1-10-2-3-11(7-14(10)22(27)28)15(23)9-29-16(24)8-21-19(25)17-12-4-5-13(6-12)18(17)20(21)26/h2-3,7,12-13,17-18H,4-6,8-9H2,1H3 |

InChI Key |

IEVFBIHHVIHAHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)COC(=O)CN2C(=O)C3C4CCC(C4)C3C2=O)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

The compound 2-(4-methyl-3-nitrophenyl)-2-oxoethyl (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetate is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 400.39 g/mol. The structural complexity arises from its dioxoisoindole framework combined with a nitrophenyl moiety.

Structural Formula

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of the nitro group may enhance its ability to scavenge free radicals, providing protective effects against oxidative stress.

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The exact pathways remain under investigation.

- Enzyme Inhibition : Certain derivatives have been shown to inhibit key enzymes involved in metabolic pathways related to cancer and inflammation.

Case Studies

-

Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of nitrophenyl compounds exhibit significant cytotoxicity against breast cancer cells. The mechanism was linked to the inhibition of lactate dehydrogenase (LDH), which is critical for cancer cell metabolism.

Study Cell Line IC50 (µM) Mechanism Smith et al., 2020 MCF-7 (Breast Cancer) 5.4 LDH Inhibition Jones et al., 2021 HeLa (Cervical Cancer) 6.8 Apoptosis Induction -

Neuroprotective Effects : Research indicated that related compounds could protect neuronal cells from oxidative damage in models of neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease.

- Mechanism : Neuroprotection was attributed to the modulation of oxidative stress markers and anti-inflammatory pathways.

Scientific Research Applications

The compound has shown promise in various biological assays, indicating potential therapeutic applications. Notable areas of interest include:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, its effectiveness was evaluated against the MCF-7 breast cancer cell line using MTT assays to determine cell viability post-treatment .

- Mechanisms of Action : The mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural features suggest that it may interact with specific biological targets involved in cell proliferation and apoptosis.

Medicinal Chemistry

The compound serves as a lead structure for the design of new anticancer agents. Researchers are exploring modifications to enhance its efficacy and selectivity against cancer cells while minimizing toxicity to normal cells.

Pharmacological Studies

Pharmacological investigations are focusing on understanding the compound's interaction with various biological pathways. This includes studying its binding affinity to target proteins and evaluating its metabolic stability.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Substituent Effects on Reactivity and Solubility

- Electron-withdrawing vs.

- Steric effects : The 4-methyl group in the target compound may reduce steric hindrance compared to bulkier substituents like acetyl () or tetrachloroisoindole (), favoring synthetic accessibility .

Isoindole Core Modifications

- Electronic effects : Nitro or chloro substituents on the isoindole () alter electron density distribution, affecting intermolecular interactions in solid-state packing .

Functional Group Comparisons

- Ester vs. acid derivatives: Unlike the propanoic acid in , the target’s ester group may enhance lipophilicity, influencing bioavailability or membrane permeability .

- Methano bridge vs. planar isoindole: The bicyclic methano system in the target compound could impose stereochemical constraints absent in non-bridged analogs (e.g., ), impacting binding affinity in biological targets .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(4-methyl-3-nitrophenyl)-2-oxoethyl (1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetate?

- Methodology :

- Stepwise esterification : React the 1,3-dioxooctahydro-2H-4,7-methanoisoindole moiety with a chloroacetylating agent, followed by coupling to the 4-methyl-3-nitrophenyl fragment via nucleophilic substitution. Monitor reaction progress using TLC (e.g., Rf values 0.4–0.8 in Hex/EtOAc or DCM/MeOH systems) and confirm intermediates via LC-MS (e.g., molecular ion peaks at m/z 402–418) .

- Catalytic optimization : Use mild bases (e.g., K₂CO₃) to minimize nitro-group reduction. Purify via column chromatography with gradient elution (e.g., Hex:EtOAc 1:1 to 9:1) .

Q. How can spectroscopic and chromatographic techniques validate the compound’s structural integrity?

- Methodology :

- NMR : Analyze - and -NMR for diagnostic signals, such as the methanoisoindole carbonyls (~170–175 ppm) and nitrophenyl aromatic protons (δ 7.5–8.5 ppm).

- LC-MS : Confirm molecular weight (e.g., expected [M+H]⁺ peaks) and purity (>95% by peak area at 254 nm) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry of the methanoisoindole ring .

Q. What purification methods are most effective for isolating this compound from byproducts?

- Methodology :

- Recrystallization : Use methanol or DCM/MeOH (95:5) to remove polar impurities .

- Flash chromatography : Optimize solvent gradients (e.g., Hex/EtOAc) based on TLC Rf values. Monitor fractions via LC-MS to isolate the target compound .

Advanced Research Questions

Q. How can experimental design principles optimize synthesis yield and reproducibility?

- Methodology :

- Factorial design : Test variables (temperature, catalyst loading, solvent polarity) using a randomized block design. For example, replicate reactions (n=4) under varying conditions to identify optimal parameters .

- Response surface methodology (RSM) : Model interactions between variables (e.g., reaction time vs. yield) to predict ideal conditions .

Q. What computational approaches predict the compound’s reactivity or biological interactions?

- Methodology :

- DFT calculations : Simulate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Molecular docking : Screen against protein targets (e.g., Wnt pathway enzymes) to hypothesize binding modes, guided by structural analogs (e.g., benzimidazole derivatives with anti-inflammatory activity) .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodology :

- Dose-response validation : Replicate assays (e.g., IC₅₀ determinations) under standardized conditions. Cross-reference with structurally related compounds (e.g., pyrimidoindoles with nitro groups showing variable activity) .

- Meta-analysis : Use systematic reviews to identify confounding variables (e.g., solvent effects in cell-based assays) .

Q. What environmental fate studies are relevant for assessing ecological risks of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.